Aztreonam lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aztreonam Lysine is a formulation of the synthetic monobactam antibiotic, aztreonam and lysine used in an inhaled form for the treatment of chronic airway infections by Pseudomonas aeruginosa in patients with cystic fibrosis.
科学研究应用
Impact on Cystic Fibrosis Lung Microbiome
Aztreonam lysine for inhalation (AZLI) is used to treat chronic Pseudomonas aeruginosa infection in cystic fibrosis (CF). A study examined its effects on the CF lung microbiome and its potential as a biomarker to predict patient responsiveness to therapy. However, no significant changes in alpha diversity or association with AZLI use were found, but a decline in the relative abundance of specific organisms was observed (Heirali et al., 2017).
Efficacy in Controlling Pseudomonas Aeruginosa Infection
AZLI's efficacy and safety were evaluated in patients with CF on maintenance treatment for Pseudomonas aeruginosa airway infection. It was found to increase the median time to need for additional antipseudomonal antibiotics and improved respiratory symptoms, pulmonary function, and was well tolerated (McCoy et al., 2008).
Improvements in Respiratory Symptoms and Pulmonary Function
In clinical trials, AZLI has shown significant improvements in respiratory symptoms and pulmonary function in CF patients. It was associated with delayed time to need for inhaled or intravenous antipseudomonal antibacterials, suggesting its role in reducing bacterial density in sputum and improving overall lung health (Retsch-Bogart et al., 2009).
Pharmacology, Clinical Efficacy, and Safety
A comprehensive evaluation of AZLI's pharmacology, clinical efficacy, and safety indicated that it is an effective treatment for CF-related signs and symptoms of pulmonary disease. It has shown positive outcomes in improving forced expiratory volume, decreasing sputum bacterial density, and being well-tolerated with mild adverse effects similar to placebo (Pesaturo et al., 2012).
Long-Term Clinical Efficacy
The long-term clinical efficacy of AZLI was assessed over 18 months, demonstrating sustained improvements in pulmonary function and weight in patients with CF and Pseudomonas aeruginosa. This suggests its potential in prolonged treatments for chronic infections (Oermann et al., 2009).
属性
CAS 编号 |
827611-49-4 |
---|---|
产品名称 |
Aztreonam lysine |
分子式 |
C19H31N7O10S2 |
分子量 |
581.6 g/mol |
IUPAC 名称 |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
InChI 键 |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
手性 SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)[NH3+].C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |
规范 SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)[NH3+].C(CCN)CC(C(=O)O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。